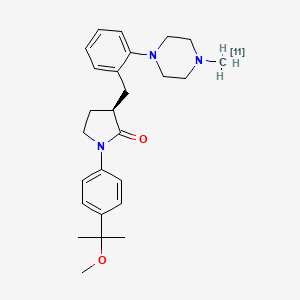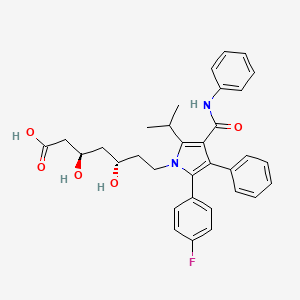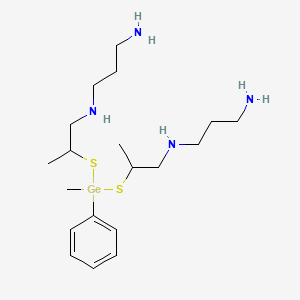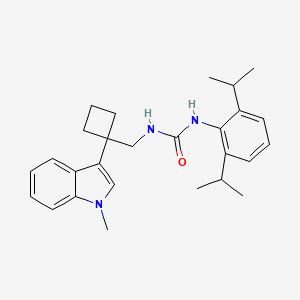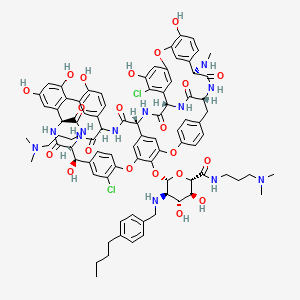
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of Ristomycin A, which is known for its antibiotic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of various functional groups and the formation of complex molecular structures. The specific synthetic routes and reaction conditions would typically involve:
Starting Materials: Identification of suitable starting materials that can be transformed into the desired compound.
Reaction Conditions: Optimization of temperature, pressure, solvents, and catalysts to achieve the desired transformations.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency. This might include:
Batch Processing: Producing the compound in large batches with controlled reaction conditions.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction might produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study the interactions between different biomolecules or to investigate its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential antibiotic properties or other therapeutic effects.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could lead to the inhibition or activation of certain biological pathways, resulting in the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds might include other derivatives of Ristomycin A or other antibiotics with similar structures.
Uniqueness
The uniqueness of this compound could be highlighted by its specific structural features, such as the presence of certain functional groups or the overall molecular architecture.
Conclusion
Ristomycin A aglycone, 56-O-(2-(((4-butylphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)propyl)amino)carbonyl)-N15-methyl- is a complex and potentially valuable compound with applications in various scientific fields
特性
分子式 |
C86H94Cl2N12O21 |
|---|---|
分子量 |
1702.6 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butylphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C86H94Cl2N12O21/c1-7-8-11-41-12-14-43(15-13-41)40-92-72-74(107)75(108)77(85(116)91-27-10-29-100(5)6)121-86(72)120-76-62-34-47-35-63(76)119-60-25-20-46(32-54(60)87)73(106)71-84(115)97-69(79(110)90-26-9-28-99(3)4)52-36-48(101)37-58(104)64(52)51-31-44(18-23-56(51)102)67(81(112)98-71)94-82(113)68(47)95-83(114)70-53-38-50(39-59(105)65(53)88)118-61-33-45(19-24-57(61)103)66(89-2)80(111)93-55(78(109)96-70)30-42-16-21-49(117-62)22-17-42/h12-25,31-39,55,66-75,77,86,89,92,101-108H,7-11,26-30,40H2,1-6H3,(H,90,110)(H,91,116)(H,93,111)(H,94,113)(H,95,114)(H,96,109)(H,97,115)(H,98,112)/t55-,66+,67-,68-,69+,70+,71+,72-,73-,74-,75+,77+,86-/m1/s1 |
InChIキー |
WWCRPILXUJCJJY-BOBOULLOSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
正規SMILES |
CCCCC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


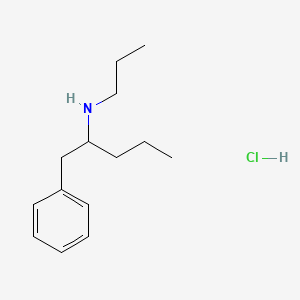
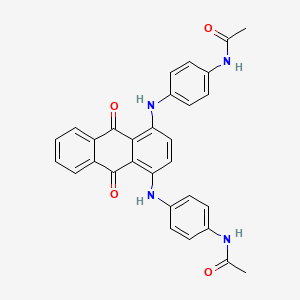
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
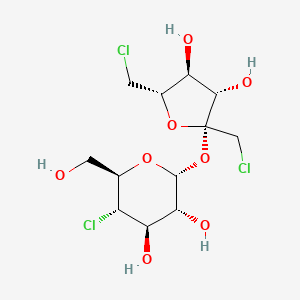
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
